molecular formula C5H8NO4S- B1235163 S-carboxylatomethyl-L-cysteine(1-)

S-carboxylatomethyl-L-cysteine(1-)

Cat. No.: B1235163
M. Wt: 178.19 g/mol
InChI Key: GBFLZEXEOZUWRN-VKHMYHEASA-M
Attention: For research use only. Not for human or veterinary use.
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Description

S-carboxylatomethyl-L-cysteine(1-) is the conjugate base of S-carboxymethyl-L-cysteine having anionic carboxy groups and a protonated amino group;  major species at pH 7.3. It is an alpha-amino-acid anion and a dicarboxylic acid anion. It is a conjugate base of a S-carboxymethyl-L-cysteine.

Scientific Research Applications

Metabolic and Biochemical Role

S-carboxylatomethyl-L-cysteine, a derivative of the amino acid cysteine, has been explored in various scientific studies. It is known for its interactions with metabolic pathways, particularly within the field of respiratory medicine. Its metabolism shows polymorphic influences and circadian rhythms, impacting its therapeutic efficacy (Mitchell & Steventon, 2012). Additionally, L-Cysteine, from which S-carboxylatomethyl-L-cysteine is derived, is significant for its role in cellular homeostasis, protein synthesis, and production of essential biomolecules like glutathione and taurine (Yin et al., 2016).

Applications in Biotechnology and Industry

In biotechnology, research has focused on optimizing the production of L-cysteine, a precursor to S-carboxylatomethyl-L-cysteine, in Escherichia coli. This involves metabolic engineering and a modular strategy to significantly enhance L-cysteine biosynthesis, demonstrating a promising approach for increasing its production (Liu et al., 2018). The biotechnological production of L-cysteine also involves enzymatic and fermentative processes, shedding light on effective methods for cysteine production directly from glucose (Wada & Takagi, 2006).

Analytical and Diagnostic Applications

S-carboxylatomethyl-L-cysteine has been utilized in the development of analytical methods. For instance, a study described the preparation of silica microsphere capillary packed columns modified with L-cysteine for glycopeptide enrichment and analysis, showing potential for glycosylation analysis in human saliva (Wu et al., 2020). Moreover, cysteine-based materials have been investigated for heavy metals sorption, demonstrating the potential for environmental remediation applications (Vandenbossche et al., 2014).

Molecular and Cellular Biology Insights

Further research has delved into the quantitative reactivity profiling of cysteine residues in proteins, which aids in understanding their diverse biochemical functions. This approach can identify functional cysteines in proteins, providing insights into molecular and cellular biology (Weerapana et al., 2010).

Properties

Molecular Formula

C5H8NO4S-

Molecular Weight

178.19 g/mol

IUPAC Name

(2R)-2-azaniumyl-3-(carboxylatomethylsulfanyl)propanoate

InChI

InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/p-1/t3-/m0/s1

InChI Key

GBFLZEXEOZUWRN-VKHMYHEASA-M

Isomeric SMILES

C([C@@H](C(=O)[O-])[NH3+])SCC(=O)[O-]

SMILES

C(C(C(=O)[O-])[NH3+])SCC(=O)[O-]

Canonical SMILES

C(C(C(=O)[O-])[NH3+])SCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-carboxylatomethyl-L-cysteine(1-)
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